molecular formula C13H17N3O2 B5469429 1-acetyl-N-(pyridin-2-yl)piperidine-4-carboxamide

1-acetyl-N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B5469429
M. Wt: 247.29 g/mol
InChI Key: AMKJVXXHJYMCKD-UHFFFAOYSA-N
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Description

1-acetyl-N-(pyridin-2-yl)piperidine-4-carboxamide is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle. These structures are commonly found in various biologically active compounds and pharmaceuticals .

Mechanism of Action

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities . Piperidine is a vital fundament in the production of drugs .

Safety and Hazards

The safety data sheet for a similar compound, 1-Acetyl-4-piperidinecarboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, cyclization, and other organic reactions that are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(pyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-acetyl-N-(pyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-(pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

1-acetyl-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-10(17)16-8-5-11(6-9-16)13(18)15-12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-9H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKJVXXHJYMCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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